IDH-305
Overview
Description
IDH305 is a potent, orally available, mutant-selective, allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1). This compound is specifically designed to target the IDH1 R132 mutation, which leads to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-hydroxyglutarate promotes tumorigenesis and is found in various cancers, including glioma, chondrosarcoma, cholangiocarcinoma, acute myeloid leukemia, and myelodysplastic syndrome .
Mechanism of Action
Target of Action
IDH-305 is an orally available, mutant-selective, and brain-penetrant inhibitor . It primarily targets the Isocitrate Dehydrogenase 1 (IDH1) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle (TAC), a key metabolic pathway . Specifically, this compound targets the IDH1 (R132) mutation .
Mode of Action
This compound interacts with its target, the mutant IDH1 enzyme, in a specific manner. It acts as an allosteric inhibitor , meaning it binds to a site on the enzyme different from the active site, leading to a change in the enzyme’s conformation and activity. This interaction suppresses the mutant IDH1-dependent production of 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (TAC) . Mutations in the IDH1 enzyme, specifically at the 132nd amino acid residue (R132*), result in the cellular accumulation of the oncometabolite, 2-hydroxyglutarate (2-HG) . By inhibiting the mutant IDH1 enzyme, this compound reduces the production of 2-HG, thereby affecting the downstream effects of this oncometabolite .
Pharmacokinetics
This compound exhibits rapid absorption with a median T max ranging from 1 to 4 hours following administration . The mean half-life (T 1/2) is approximately 4 to 10 hours across the dose levels . Interpatient variability is moderate, and exposure increases with dose in a less than dose-proportional manner . Most patients demonstrated target engagement with a reduction in 2-HG concentration at all doses .
Result of Action
The primary molecular effect of this compound is the suppression of 2-HG production, which is a direct result of its inhibitory action on the mutant IDH1 enzyme . On a cellular level, this leads to a decrease in cell proliferation . In clinical studies, complete remission or remission with incomplete count recovery occurred in a significant proportion of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of the specific IDH1 (R132) mutation, the cellular environment, and the patient’s overall health status
Biochemical Analysis
Biochemical Properties
IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, this compound reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, this compound has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, this compound inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, this compound has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, this compound effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .
Preparation Methods
The synthetic routes and reaction conditions for IDH305 are not extensively detailed in the available literature. it is known that IDH305 is an orally bioavailable compound, indicating that its synthesis involves creating a stable, absorbable form that can be administered orally. The industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
IDH305 undergoes various chemical reactions, primarily focusing on its interaction with the mutant IDH1 enzyme. The compound is designed to inhibit the production of 2-hydroxyglutarate by binding to the mutant IDH1 enzyme. This inhibition is achieved through allosteric modulation, where IDH305 binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity .
Scientific Research Applications
IDH305 has significant scientific research applications, particularly in the field of oncology. It is used in preclinical and clinical studies to evaluate its efficacy in treating cancers with IDH1 mutations. The compound has shown antitumor activity in preclinical models and is being investigated in clinical trials for its potential to treat glioma, acute myeloid leukemia, myelodysplastic syndrome, and other solid tumors with IDH1 mutations . Additionally, IDH305 is used in research to understand the role of IDH1 mutations in cancer biology and to develop targeted therapies for these mutations .
Comparison with Similar Compounds
IDH305 is unique in its selectivity for the mutant IDH1 enzyme and its ability to penetrate the brain, making it particularly useful for treating brain tumors such as glioma. Similar compounds include other IDH1 inhibitors like AG-120 (ivosidenib) and AG-881 (vorasidenib), which also target IDH1 mutations but may differ in their selectivity, potency, and pharmacokinetic properties . IDH305’s brain-penetrant properties and its specific targeting of the IDH1 R132 mutation distinguish it from these other inhibitors .
Properties
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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